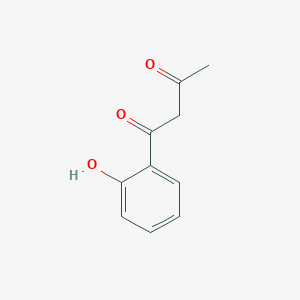

2-(Acetoacetyl)phenol

Description

Overview of Acetoacetyl Compounds in Chemical Science

Acetoacetyl compounds are characterized by the presence of the acetoacetyl group, which consists of a ketone group separated by a methylene (B1212753) group from another carbonyl group. This 1,3-dicarbonyl functionality is the source of their versatile reactivity. One of the most notable characteristics of acetoacetyl compounds is their ability to undergo keto-enol tautomerism, where the compound exists as an equilibrium mixture of a keto form and an enol form. libretexts.orglibretexts.orgmasterorganicchemistry.com The enol form is often stabilized by intramolecular hydrogen bonding. masterorganicchemistry.com

This class of compounds serves as important intermediates in a variety of chemical reactions. The active methylene group, located between the two carbonyls, is acidic and can be easily deprotonated to form a stable enolate ion. This enolate is a potent nucleophile and can participate in a wide range of carbon-carbon bond-forming reactions, such as alkylations and acylations. Furthermore, acetoacetyl compounds are precursors in the synthesis of various heterocyclic compounds, including pyrazoles and pyrimidines, through condensation reactions with dinucleophiles like hydrazines and ureas. smolecule.com Their ability to chelate with metal ions is another key feature, leading to the formation of stable metal complexes. asu.edu.egresearchgate.net

Significance of Phenolic Compounds in Organic Chemistry and Related Fields

Phenolic compounds are a broad class of organic molecules defined by the presence of at least one hydroxyl group directly attached to an aromatic ring. chemistnotes.comwikipedia.org This structural feature confers upon them a unique set of chemical properties that are of great importance in organic chemistry and related disciplines. The hydroxyl group makes phenols more acidic than alcohols due to the resonance stabilization of the corresponding phenoxide ion. wikipedia.org This acidity allows them to participate in a variety of reactions, including esterification and etherification.

Phenols are highly susceptible to electrophilic aromatic substitution reactions, as the hydroxyl group is a strongly activating, ortho- and para-directing substituent. wikipedia.org This reactivity is harnessed in the synthesis of a wide array of substituted phenols with diverse applications. Furthermore, phenolic compounds are known for their antioxidant properties, which stem from their ability to scavenge free radicals. chemistnotes.comresearchgate.netnih.gov This has led to their extensive study and use in food preservation, cosmetics, and as potential therapeutic agents for conditions related to oxidative stress. researchgate.netresearchgate.net In nature, phenolic compounds are widespread as secondary metabolites in plants, where they play crucial roles in defense against pathogens and UV radiation. nih.govwikipedia.org

Specific Research Interest in 2-(Acetoacetyl)phenol

The specific research interest in this compound arises from the synergistic combination of the reactive acetoacetyl group and the phenolic moiety within the same molecule. This dual functionality makes it a versatile building block in organic synthesis for creating more complex and functionalized molecules. smolecule.com

One area of significant research is its pronounced keto-enol tautomerism. The equilibrium between the keto and enol forms can be influenced by factors such as the solvent, and the enol form is stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group and one of the carbonyl oxygens. masterorganicchemistry.comresearchgate.net This tautomerism plays a crucial role in its reactivity and its ability to form stable metal complexes.

The chelation of metal ions by this compound and its derivatives has been extensively studied. asu.edu.egresearchgate.net The compound can act as a bidentate or tridentate ligand, coordinating with various metal ions to form stable mono-, bi-, and trinuclear complexes. asu.edu.egresearchgate.net These metal complexes have been investigated for their potential applications in catalysis and as antimicrobial and antitumor agents. asu.edu.egresearchgate.net

Furthermore, the inherent biological activities of phenolic compounds, such as antioxidant and antimicrobial properties, are also present in this compound and its derivatives. smolecule.com This has spurred research into its potential use in the development of new pharmaceuticals and functional materials. smolecule.com The reactivity of the acetoacetyl group allows for the synthesis of a wide range of derivatives with potentially enhanced biological activities.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 1-(2-hydroxyphenyl)-1,3-butanedione |

| Molecular Formula | C₁₀H₁₀O₃ sigmaaldrich.com |

| Molecular Weight | 178.18 g/mol sigmaaldrich.com |

| CAS Number | 16636-62-7 sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

Structure

2D Structure

Propriétés

IUPAC Name |

1-(2-hydroxyphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)6-10(13)8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIACLOKYTYHSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168093 | |

| Record name | 2-(Acetoacetyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16636-62-7 | |

| Record name | 2-(Acetoacetyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016636627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetoacetyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Reaction Mechanisms of 2 Acetoacetyl Phenol

Established Synthetic Pathways for 2-(Acetoacetyl)phenol

Traditional methods for synthesizing this compound primarily rely on two well-established reaction types: the acylation of phenol (B47542) derivatives and the condensation of phenols with β-keto esters.

One common strategy involves the acetylation of a phenol precursor. This is often a multi-step process. Initially, a phenol can be acetylated to form an intermediate such as 2-hydroxyacetophenone (B1195853). This can be accomplished using acetylating agents like acetic anhydride (B1165640) or acetyl chloride. A subsequent reaction is then required to introduce the remaining acetyl group to form the acetoacetyl moiety.

The direct acetylation of phenols to their O-acetyl derivatives using glacial acetic acid in the presence of a dehydrating agent like phosphorus pentoxide has been studied. ias.ac.in In these reactions, the aim is typically the formation of the phenyl acetate (B1210297) by eliminating a molecule of water between the phenol and acetic acid. ias.ac.in While this demonstrates the fundamental reactivity of phenols toward acetylation, creating the specific this compound structure requires more targeted approaches, often involving the Fries rearrangement of an O-acylated precursor or starting with a pre-functionalized phenol like 2-hydroxyacetophenone.

A more direct route to this compound and related structures is through condensation reactions, most notably the Claisen condensation. wikipedia.org This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base. wikipedia.org In the context of this compound synthesis, this would involve the reaction of a phenolic compound with an acetoacetic ester, such as ethyl acetoacetate.

The base, often a sodium alkoxide corresponding to the alcohol part of the ester (e.g., sodium ethoxide for ethyl acetoacetate), is crucial as it deprotonates the α-carbon of the acetoacetic ester to form a nucleophilic enolate. wikipedia.org This enolate then attacks a suitable electrophile. For the synthesis of phenolic β-diketones, variations of this reaction, such as the Baker–Venkataraman transposition, have provided regioselective pathways.

The reactivity of phenols in condensation reactions with β-keto esters can be significantly influenced by substituents on either reactant. For instance, studies on the Pechmann condensation have shown that substituents on the acetoacetic ester can have a considerable inhibiting effect on the reaction course with certain phenols. ias.ac.in

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry seeks to improve upon classical methods by introducing novel catalysts and strategies that offer higher yields, milder reaction conditions, and greater control over product formation, particularly regioselectivity.

The development of efficient catalysts is a key area of innovation. For the acylation of phenols, a foundational step in one synthetic route, various advanced catalysts have been explored to replace traditional and often harsh reagents. These include solid superacids and reusable catalysts, which align with the principles of green chemistry.

A rapid and efficient method for the acetylation of various phenols has been demonstrated using a TiO₂/SO₄²⁻ solid superacid catalyst with acetic anhydride. scispace.com This system works under mild conditions, sometimes at room temperature, and the catalyst can be recovered and reused multiple times without a significant loss of activity. scispace.com

The table below summarizes the results for the acetylation of different phenols using this catalytic system, highlighting its efficiency. scispace.com

| Phenol Derivative | Temperature (°C) | Time | Yield (%) |

| Phenol | Room Temp. | 10 min | 98 |

| 4-Methylphenol | Room Temp. | 15 min | 96 |

| 4-Methoxyphenol | Room Temp. | 10 min | 98 |

| 4-Chlorophenol | Room Temp. | 25 min | 95 |

| 4-Nitrophenol | Room Temp. | 3 h | 94 |

| 2-Nitrophenol | Room Temp. | 4 h | 92 |

| 2-Nitrophenol | Reflux | 20 min | 95 |

Data sourced from a study on acetylation catalyzed by TiO₂/SO₄²⁻ solid superacid. scispace.com

Other catalytic systems, such as those based on porphyrin-polyoxometalate hybrids, have also been developed for phenol acetylation, demonstrating the broad interest in finding milder and more effective synthetic protocols. researchgate.net

Controlling the position of substitution on the phenol ring (regioselectivity) is a critical challenge in the synthesis of specific isomers like this compound. Advanced methods often focus on directing the reaction to the desired ortho position over the thermodynamically favored para position.

The choice of catalyst and reaction conditions can significantly influence regioselectivity. In the acid-catalyzed condensation of phenol with ketones, the strength of the acid has been shown to be a determining factor in the ratio of isomers produced. rsc.org A study on the condensation of phenol with 2,3-pentanedione (B165514) using various acid catalysts demonstrated a clear trend where stronger acids favored the formation of the p,p'-isomer over the o,p'-isomer. rsc.org This principle of tuning catalyst acidity to control regioselectivity is applicable to the synthesis of phenolic compounds.

Furthermore, advanced cyclization strategies have been developed for the regioselective synthesis of highly substituted phenols. For example, a [3+3] cyclization of 1,3-bis-silyl enol ethers with trifluoroalk-3-en-2-ones provides a regioselective route to trifluoromethylphenols, showcasing how modern pericyclic reaction strategies can achieve high levels of control. researchgate.net The choice of solvent can also play a crucial role in directing the regiochemical outcome of reactions involving β-dicarbonyl compounds. google.com

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanism is fundamental to optimizing synthetic pathways. The formation of this compound via condensation reactions generally follows the well-established Claisen condensation mechanism. wikipedia.org

The key steps are as follows:

Enolate Formation: A strong base removes an acidic α-proton from the acetoacetic ester (e.g., ethyl acetoacetate), creating a resonance-stabilized enolate ion. This step is critical, and at least one of the reactants must have an α-proton for the reaction to proceed. wikipedia.org

Nucleophilic Attack: The nucleophilic enolate anion attacks an electrophilic carbonyl carbon. In a synthesis targeting a phenolic diketone, this electrophile would be a derivative of the phenol, such as an activated acyl intermediate.

Elimination: The tetrahedral intermediate formed in the previous step collapses, eliminating the alkoxy group (e.g., ethoxide) from the ester. This step regenerates the carbonyl group, forming the β-diketone structure. wikipedia.org

Deprotonation: The newly formed β-diketone has a highly acidic proton between the two carbonyl groups. The alkoxide base generated in the previous step rapidly removes this proton. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

Protonation: An acidic workup in the final stage neutralizes the enolate and any remaining base to yield the final this compound product. wikipedia.org

In pathways involving the acetylation of a phenol followed by a rearrangement (like the Fries rearrangement), the mechanism involves electrophilic aromatic substitution, where an acylium ion or a related electrophile is generated and attacks the electron-rich phenol ring, typically favoring the ortho and para positions.

Reaction Kinetics and Transition State Analysis

The Fries rearrangement is a classic example of a reaction under kinetic and thermodynamic control. The temperature at which the reaction is carried out significantly influences the product distribution between the ortho and para isomers. wikipedia.org

Kinetic vs. Thermodynamic Control : At lower temperatures (typically below 60°C), the reaction is under kinetic control, favoring the formation of the para-isomer, 4-(acetoacetyl)phenol. prezi.compw.live This is attributed to a lower activation energy barrier for the para-substitution. Conversely, at higher temperatures (often above 160°C), the reaction is under thermodynamic control, and the ortho-isomer, this compound, is the predominant product. prezi.compw.live The greater stability of the ortho product at elevated temperatures is due to the formation of a stable bidentate chelate complex with the aluminum catalyst. wikipedia.org The formation of the para isomer is reversible, while the ortho isomer, stabilized by this chelation, is less prone to revert. pw.live

| Reaction Condition | Favored Product | Type of Control |

|---|---|---|

| Low Temperature (< 60°C) | para-hydroxyacetophenone | Kinetic |

| High Temperature (> 160°C) | ortho-hydroxyacetophenone (this compound) | Thermodynamic |

Transition State Analysis

Computational studies using Density Functional Theory (DFT) have provided insights into the transition states of the Fries rearrangement. In an enzyme-catalyzed version of the Fries rearrangement, calculations have shown that the deprotonation of the C6-H of the substrate is the rate-limiting step. nih.govresearchgate.net For a base-catalyzed rearrangement, the activation barrier for the nucleophilic attack of the base on the ester carbonyl has been calculated. For instance, with 4-(dimethylamino)pyridine (DMAP) as the catalyst, the activation barrier is 24.6 kcal/mol, a plausible reaction at room temperature. In contrast, with pyridine, the transition state energy is higher at 29.8 kcal/mol. rsc.org

| Catalyst | Transition State Step | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| 4-(dimethylamino)pyridine (DMAP) | Nucleophilic attack on ester carbonyl | 24.6 |

| Pyridine | Nucleophilic attack on ester carbonyl | 29.8 |

Role of Catalysts and Solvents in Reaction Mechanisms

Catalysts

Lewis acids are quintessential for the Fries rearrangement and are typically required in more than stoichiometric amounts as they form complexes with both the starting material and the product. organic-chemistry.org A variety of Lewis and Brønsted acids can be employed:

Lewis Acids : Aluminum chloride (AlCl₃) is the most common catalyst. wikipedia.orgaakash.ac.in Other effective Lewis acids include boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin(IV) chloride (SnCl₄). organic-chemistry.org

Brønsted Acids : Strong protic acids like hydrogen fluoride (B91410) (HF) and methanesulfonic acid have also been used as catalysts. wikipedia.org

Solid Acids : To overcome issues with corrosive and toxic catalysts, solid acid catalysts such as zeolites and heteropoly acids have been investigated, although zeolites can be deactivated. organic-chemistry.orgresearchgate.net

Solvents

The polarity of the solvent plays a critical role in directing the regioselectivity of the Fries rearrangement. wikipedia.orgbyjus.com

Non-polar Solvents : The formation of the ortho-isomer, this compound, is favored in non-polar solvents. wikipedia.orgbyjus.com This is because in a non-polar environment, the intermediate acylium ion may be held in a solvent cage with the phenoxide, promoting intramolecular ortho-acylation.

Polar Solvents : As the polarity of the solvent increases, the proportion of the para-isomer also increases. wikipedia.orgbyjus.com In polar solvents, the acylium ion is more readily solvated and separated from the phenoxide, allowing for intermolecular attack at the less sterically hindered para position.

Solvent-Free and Ionic Liquids : In some protocols, the reaction is carried out without a solvent. chemrxiv.org Additionally, ionic liquids like 1-butyl-3-methylimidazolium chloroaluminate have been used, acting as both the solvent and the Lewis acid catalyst. researchgate.net In such systems, the consumption of the phenyl ester has been observed to follow first-order kinetics. researchgate.net

| Solvent Polarity | Favored Product Isomer |

|---|---|

| Non-polar | ortho (this compound) |

| Polar | para |

Reactivity and Reaction Pathways of 2 Acetoacetyl Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The hydroxyl group of the phenolic ring in 2-(Acetoacetyl)phenol significantly enhances the electron density of the aromatic system, making it highly susceptible to electrophilic aromatic substitution. This activating effect is most pronounced at the positions ortho and para to the hydroxyl group.

The nitration of phenolic compounds is a well-established electrophilic aromatic substitution reaction. uchile.cl For activated rings like phenols, nitration can often proceed under milder conditions than those required for benzene (B151609), sometimes with nitric acid alone. uchile.cl The regioselectivity of the nitration of substituted phenols is influenced by both the existing substituents and the reaction conditions, including the choice of solvent. researchgate.netchemistrylearner.com

While specific studies on the nitration of this compound are not extensively documented in readily available literature, the nitration of the closely related 2-hydroxyacetophenone (B1195853) provides valuable insights. The hydroxyl group directs the incoming nitro group primarily to the positions ortho and para to it. Given that the para position is already occupied by the acetoacetyl group (or is the point of attachment), nitration is expected to occur at the positions ortho to the hydroxyl group (positions 3 and 5).

The reaction of 2-hydroxyacetophenone with nitric acid in acetic acid can lead to a mixture of nitrated products. The specific conditions can be tailored to favor certain isomers.

Table 1: Potential Nitration Products of this compound based on Analogy with 2-Hydroxyacetophenone

| Product Name | Position of Nitration | Expected Regioselectivity |

| 2-(Acetoacetyl)-3-nitrophenol | Ortho to -OH | Major product |

| 2-(Acetoacetyl)-5-nitrophenol | Ortho to -OH | Minor product |

Note: This table is predictive and based on the known reactivity of similar compounds.

The halogenation of phenols is another key electrophilic aromatic substitution reaction. The high reactivity of the phenolic ring often allows for halogenation to occur even without a Lewis acid catalyst. Common halogenating agents include elemental halogens (like bromine and chlorine) and N-halosuccinimides (such as NBS and NCS). google.com

For this compound, the hydroxyl group will direct incoming halogens to the ortho and para positions. As with nitration, the primary sites of halogenation are anticipated to be the 3 and 5 positions. The choice of halogenating agent and solvent can influence the selectivity and extent of halogenation. For instance, bromination of activated aromatic rings can be readily achieved with N-bromosuccinimide (NBS). google.com The use of sulfuryl chloride (SO₂Cl₂) is a known method for the chlorination of phenols. wikipedia.org

Table 2: Anticipated Halogenation Reactions of this compound

| Halogenating Agent | Solvent | Expected Major Product(s) |

| Bromine (Br₂) | Acetic Acid | 3-Bromo-2-(acetoacetyl)phenol and/or 5-Bromo-2-(acetoacetyl)phenol |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride | 3-Bromo-2-(acetoacetyl)phenol and/or 5-Bromo-2-(acetoacetyl)phenol |

| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | 3-Chloro-2-(acetoacetyl)phenol and/or 5-Chloro-2-(acetoacetyl)phenol |

Note: This table is illustrative of expected outcomes based on general phenol (B47542) reactivity.

Reactions Involving the Acetoacetyl Moiety

The 1,3-dicarbonyl system of the acetoacetyl group in this compound is a versatile functional handle for a wide array of chemical transformations, most notably condensation and cyclization reactions.

The carbonyl groups of the acetoacetyl moiety are electrophilic and readily react with various nucleophiles, particularly primary amines and their derivatives. These condensation reactions typically result in the formation of imines or enamines, which can be stable or serve as intermediates for further cyclization.

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole (B372694) synthesis. google.comjk-sci.commdpi.comnih.govgoogle.com This reaction proceeds via a cyclocondensation mechanism. Given its 1,3-dicarbonyl structure, this compound is an ideal substrate for this transformation.

Similarly, condensation with o-phenylenediamine (B120857) is a common route to the formation of 1,5-benzodiazepine derivatives. researchgate.net The reaction involves the initial formation of imine intermediates followed by cyclization.

Table 3: Representative Condensation Reactions of this compound

| Nucleophile | Reaction Type | Product Class |

| Hydrazine (B178648) | Cyclocondensation | Pyrazole derivative |

| Phenylhydrazine | Cyclocondensation | N-Phenylpyrazole derivative |

| o-Phenylenediamine | Condensation/Cyclization | 1,5-Benzodiazepine derivative |

| Primary Amines (e.g., Aniline) | Condensation | Enaminone |

The strategic positioning of the phenolic hydroxyl group and the acetoacetyl moiety in this compound makes it a valuable precursor for the synthesis of various oxygen-containing heterocycles, such as chromones and coumarins.

The intramolecular cyclization of this compound can lead to the formation of 3-acetyl-4-hydroxycoumarin, a significant heterocyclic scaffold. This transformation can be influenced by the reaction conditions. The Vilsmeier-Haack reaction, which typically involves the use of phosphorus oxychloride and dimethylformamide, can be employed to formylate activated aromatic compounds and can also facilitate cyclization reactions to form chromone (B188151) derivatives. chemistrysteps.comijpcbs.comname-reaction.comwikipedia.org Specifically, this reaction on 2-hydroxyacetophenones can yield chromone-3-carboxaldehydes. semanticscholar.orgresearchgate.netresearchgate.netlookchem.comsciforum.net

Table 4: Cyclization Pathways of this compound

| Reaction Name/Type | Reagents | Major Heterocyclic Product |

| Intramolecular Cyclization | Acid or Base Catalyst | 3-Acetyl-4-hydroxycoumarin |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Potentially leads to chromone derivatives |

| Peiss-Knorr Synthesis | Self-condensation with amine | Pyrrole derivatives ajrconline.orgnih.gov |

Oxidative Transformations and Degradation Pathways

The phenolic ring of this compound is susceptible to oxidative transformations, which can lead to a variety of products, including quinones, or result in the complete degradation of the molecule. openstax.org These transformations can be achieved through chemical oxidants, electrochemical methods, or biological processes.

Advanced Oxidation Processes (AOPs) are effective for the degradation of phenolic compounds in wastewater. mdpi.comwikipedia.orgmdpi.comoapen.org These processes generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to its cleavage and eventual mineralization to carbon dioxide and water. The degradation of structurally similar compounds like 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions has been studied, providing insights into potential degradation pathways. researchgate.net

Microbial degradation also offers a pathway for the breakdown of phenolic compounds. For instance, Pseudomonas fluorescens has been shown to degrade 4-hydroxyacetophenone, a related compound. researchgate.netethz.ch The metabolic pathway often involves initial hydroxylation of the aromatic ring followed by ring cleavage. The degradation of acetophenone (B1666503) by Arthrobacter species proceeds via a Baeyer-Villiger type oxidation to form phenyl acetate (B1210297), which is then hydrolyzed. nih.gov It is plausible that this compound could be degraded by microorganisms through similar enzymatic pathways.

Table 5: Potential Oxidative Transformation and Degradation Products of this compound

| Method | Key Intermediates/Products |

| Advanced Oxidation Processes (AOPs) | Hydroxylated derivatives, quinones, carboxylic acids, CO₂, H₂O |

| Microbial Degradation | Catechol derivatives, ring-cleavage products, intermediates of central metabolism |

| Chemical Oxidation (e.g., with FeCl₃) | Dimeric and polymeric products from oxidative coupling openstax.org |

Catalytic Oxidation Studies

Comprehensive searches of scientific literature and chemical databases did not yield specific studies focused on the catalytic oxidation of this compound. While extensive research exists on the catalytic oxidation of phenol and other substituted phenols, the specific reaction pathways, catalysts, and resulting products for the catalytic oxidation of this compound have not been documented in the available literature. psu.eduacademax.com

The reactivity of this compound is attributed to its distinct functional groups: the phenolic hydroxyl group and the acetoacetyl moiety. smolecule.com Research on similar compounds suggests that oxidation would likely target the electron-rich phenolic ring or the dicarbonyl system, but specific experimental data for this compound is not available.

Due to the lack of specific research findings, a data table on the catalytic oxidation of this compound cannot be generated.

Environmental and Biological Degradation Mechanisms

There is a significant body of research on the environmental and biological degradation of phenol and various phenolic compounds by microorganisms. academicjournals.orgijrrjournal.com These studies have established common degradation pathways, such as the initial hydroxylation to form catechol, followed by ortho- or meta-cleavage of the aromatic ring. researchgate.netresearchwithrutgers.com

However, specific studies detailing the environmental fate or the microbial and enzymatic degradation pathways of this compound are not present in the available scientific literature. The influence of the acetoacetyl substituent on the biodegradability of the phenol ring, including the types of microorganisms or enzymes that could metabolize it and the resulting intermediate compounds, has not been investigated. Therefore, the specific mechanisms for its environmental and biological degradation remain uncharacterized.

Given the absence of experimental data, a data table summarizing the degradation mechanisms for this compound cannot be provided.

Tautomerism and Isomerism in 2 Acetoacetyl Phenol Systems

Keto-Enol Tautomerism of the Acetoacetyl Group

Like other β-dicarbonyl compounds, the acetoacetyl moiety of 2-(acetoacetyl)phenol exists in a dynamic equilibrium between a diketo form and two possible enol forms. oregonstate.eduopenstax.org This process, known as keto-enol tautomerism, involves the migration of a proton from the central carbon atom (the α-carbon) to one of the carbonyl oxygen atoms, with a concurrent shift of π-electrons to form a C=C double bond and a hydroxyl group. masterorganicchemistry.comlibretexts.org For most simple ketones, the equilibrium heavily favors the keto form; however, in β-dicarbonyl systems, the enol form can be significantly stabilized by conjugation and intramolecular hydrogen bonding. openstax.orglibretexts.org

The direct observation and quantification of tautomeric forms in solution are primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The interconversion between keto and enol tautomers is typically slow on the NMR timescale, allowing for the detection of distinct sets of signals for each species present in the equilibrium mixture. asu.eduthermofisher.com

For this compound, the keto tautomer would be characterized by a methylene (B1212753) (-CH2-) signal in the 1H NMR spectrum. In contrast, the enol tautomer would display a vinyl proton (-CH=) signal and a characteristic, highly deshielded enolic hydroxyl (-OH) proton signal, often appearing far downfield. encyclopedia.pub The relative populations of the tautomers can be determined by integrating the corresponding signals in the spectrum. thermofisher.com

In the solid state, single-crystal X-ray diffraction provides definitive structural elucidation. researchgate.neteurjchem.com This technique determines the precise atomic positions, bond lengths, and angles, unambiguously identifying which tautomer is present in the crystal lattice. While specific crystallographic data for this compound is not widely reported, studies on closely related derivatives, such as azo dyes incorporating a 2-acetylphenol unit, have successfully used this method to confirm molecular geometry and the presence of specific tautomeric forms stabilized by intramolecular hydrogen bonds. nih.govresearchgate.nettubitak.gov.tr

Theoretical chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the energetics and equilibrium of tautomeric systems. researchgate.netsemanticscholar.org These computational methods are used to model the structures of the different possible tautomers and calculate their thermodynamic properties, such as Gibbs free energy (G). scirp.orgnih.gov The tautomer with the lower calculated Gibbs free energy is predicted to be the more stable and thus the more abundant species at equilibrium. nih.gov

Computational studies on analogous β-dicarbonyls and phenolic compounds consistently employ functionals like B3LYP, M06-2X, or ωB97XD with various basis sets to optimize geometries and predict relative stabilities. nih.govnih.govresearchgate.net Such calculations can be performed for an isolated molecule (in the gas phase) or by using solvation models to predict how different solvents might influence the tautomeric equilibrium. nih.govorientjchem.org For systems capable of forming strong intramolecular hydrogen bonds, these calculations often predict a significant stabilization of the enol form. researchgate.netnih.gov

| Methodology | Purpose | Common Functionals/Basis Sets | Key Outputs | Reference Example |

|---|---|---|---|---|

| Geometry Optimization | Find the lowest energy structure for each tautomer. | B3LYP/6-31G(d,p), M06-2X/6-311++G(2d,2p) | Optimized coordinates, bond lengths, angles. | 2-(2-Hydroxyphenyl)-1-azaazulene nih.gov |

| Frequency Calculation | Confirm a true energy minimum and calculate thermodynamic properties. | Same as optimization. | Gibbs free energy (G), Enthalpy (H), Entropy (S). | 3-Phenyl-2,4-pentanedione orientjchem.org |

| Solvation Model (e.g., PCM, SMD) | Simulate the effect of a solvent on the tautomeric equilibrium. | Applied during energy calculations. | Relative energies in solution. | 2-(2-Mercaptophenyl)-1-azaazulene nih.gov |

Conformational Analysis and Intramolecular Interactions

The presence of both a phenolic hydroxyl group and a flexible acetoacetyl side chain in this compound allows for different spatial arrangements, or conformations. The preference for a particular conformation is largely dictated by the formation of stabilizing intramolecular hydrogen bonds.

Intramolecular hydrogen bonding is a critical factor in determining the stability of the tautomers and conformers of this compound.

Enol Tautomer: The enol form is significantly stabilized by a strong intramolecular hydrogen bond between the newly formed enolic hydroxyl group and the oxygen of the remaining carbonyl group. This interaction creates a stable, planar, six-membered pseudo-ring. This type of bond is often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), which is known to be particularly strong and is a primary reason why the enol form is often favored in β-dicarbonyl systems. openstax.orgmasterorganicchemistry.com

Phenolic Interaction: A second, competing intramolecular hydrogen bond can form between the original phenolic hydroxyl group and the adjacent carbonyl oxygen of the acetoacetyl side chain. This type of interaction is well-documented in other ortho-hydroxyaryl ketone systems. nih.govnih.gov

Spectroscopy provides direct evidence of the intramolecular interactions that control conformational preferences.

NMR Spectroscopy: The most telling signature of the stable, intramolecularly hydrogen-bonded enol form is the chemical shift of the enolic proton. Due to the strong hydrogen bond and its position within a pseudo-aromatic ring, this proton is highly deshielded and typically resonates at a very low field in the 1H NMR spectrum, often in the range of 12–16 ppm. researchgate.net The chemical shift of the phenolic proton would similarly indicate whether it is free or participating in a hydrogen bond.

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to the presence and nature of carbonyl and hydroxyl groups. The keto tautomer would be expected to show two distinct C=O stretching vibrations. In the enol tautomer, the C=O stretch would be shifted to a lower wavenumber (frequency) due to its participation in the hydrogen bond and conjugation with the C=C double bond. Furthermore, the O-H stretching vibration for a group involved in a strong intramolecular hydrogen bond, such as in the enol tautomer, appears as a very broad and intense band, typically centered around 3200-2500 cm⁻¹, which is distinct from the sharper O-H band of a non-hydrogen-bonded phenol (B47542). fiveable.mepressbooks.pub

| Spectroscopic Technique | Keto Tautomer Signature | Enol Tautomer Signature |

|---|---|---|

| 1H NMR | Signal for methylene protons (-CH2-) ~3.5-4.0 ppm. | Signal for vinyl proton (-CH=) ~5.0-6.0 ppm. Very downfield signal for enolic proton (-OH) >12 ppm. |

| 13C NMR | Signal for methylene carbon (-CH2-). Two signals for carbonyl carbons (~200 ppm). | Signals for sp2 carbons of C=C bond. Signal for carbonyl carbon shifted upfield due to conjugation. |

| Infrared (IR) Spectroscopy | Two distinct C=O stretching bands (~1700-1730 cm-1). Sharper phenolic O-H stretch. | One C=O stretch at lower frequency (~1600-1640 cm-1). Very broad O-H stretch (3200-2500 cm-1) for enolic group. |

Metal Complexation and Chelation Studies of 2 Acetoacetyl Phenol

Chelation Chemistry with Transition Metal Ions

The presence of the β-dicarbonyl group in 2-(acetoacetyl)phenol allows it to exist in keto-enol tautomeric forms. The enolic form can be deprotonated to form a β-diketonate anion, which acts as a potent bidentate chelating ligand for transition metal ions. This coordination chemistry is fundamental to understanding the properties and applications of these metal complexes.

The synthesis of transition metal complexes with β-diketonate ligands like this compound is typically achieved by reacting the ligand with a metal salt, such as a metal acetate (B1210297) or chloride, in a suitable solvent like ethanol or methanol. ijrbat.inscholarsresearchlibrary.com The reaction mixture is often refluxed to ensure completion. scholarsresearchlibrary.com

Once synthesized, these complexes are subjected to a comprehensive suite of characterization techniques to elucidate their structure and properties:

Elemental Analysis, IR, NMR, and Mass Spectrometry : These are standard methods to confirm the composition and basic structure of the synthesized compounds. ijrbat.inscholarsresearchlibrary.com

Infrared (IR) Spectroscopy : This technique is crucial for confirming the coordination of the ligand to the metal ion. A shift in the vibrational frequencies of the C=O and C=C bonds of the β-diketonate moiety compared to the free ligand indicates chelation. nih.gov

UV-Visible (UV-Vis) Spectroscopy : The electronic spectra of the metal complexes provide information about the coordination environment of the metal ion. The absorption maxima of the complexes often show a close resemblance to the free ligand, indicating that the ligand structure is maintained upon complexation. scholarsresearchlibrary.comnih.gov

Thermogravimetric Analysis (TGA) : TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated water or solvent molecules. ijrbat.in For instance, a weight loss observed between 150°C and 180°C can indicate the presence of coordinated water molecules. ijrbat.in

Magnetic Susceptibility : This measurement helps determine the magnetic moment of the complex, which provides insight into the oxidation state and spin state of the central metal ion. scholarsresearchlibrary.com

The stoichiometry of metal-β-diketonate complexes is commonly found to be of the [ML₂] or [ML₃] type, where M is the metal ion and L is the deprotonated ligand. scholarsresearchlibrary.comcolorado.edudocumentsdelivered.com The specific stoichiometry and resulting geometry are influenced by the size, charge, and electronic configuration of the metal ion.

Common geometries observed for these complexes include:

Square Planar : Often observed for metal ions with a d⁸ electronic configuration, such as Ni(II) and Pd(II). prochemonline.comnih.gov Diamagnetic Ni(II) chelates typically adopt a square planar geometry. scholarsresearchlibrary.com

Tetrahedral : Can be adopted by various metal ions, though less common than square planar for d⁸ ions.

Octahedral : This is a very common geometry for transition metal complexes, particularly for [ML₃] types and [ML₂(H₂O)₂] types. researchgate.net For tris-chelated complexes like [Co(β-diketonato)₃], two possible geometric isomers exist: facial (fac) and meridional (mer). The mer isomer is often found to be more stable due to reduced steric hindrance. researchgate.net

Table 1: Geometries of Representative Transition Metal β-Diketonate Complexes

| Metal Ion | Ligand Type | Stoichiometry | Observed Geometry | Reference |

|---|---|---|---|---|

| Fe(III) | Conjugated β-diketone | [FeL₃] | Octahedral | scholarsresearchlibrary.com |

| Co(II) | Conjugated β-diketone | [CoL₂] | - | scholarsresearchlibrary.com |

| Ni(II) | Conjugated β-diketone | [NiL₂] | Square Planar (diamagnetic) | scholarsresearchlibrary.com |

| Cu(II) | Conjugated β-diketone | [CuL₂] | - | scholarsresearchlibrary.com |

| VO(II) | Conjugated β-diketone | [VOL₂] | - | scholarsresearchlibrary.com |

| Zn(II) | Sterically hindered β-diketonate | [ZnL₂] | - | colorado.edu |

| Co(III) | Substituted β-diketone | [CoL₃] | Octahedral (mer isomer more stable) | researchgate.net |

Role of this compound as a Ligand in Catalysis

Metal β-diketonates, and by extension complexes of this compound, are widely used as catalysts or pre-catalysts in a variety of organic transformations. prochemonline.com The properties of the ligand, such as its steric and electronic characteristics, can be tailored to modulate the reactivity and selectivity of the metal center. colorado.edudocumentsdelivered.com

In homogeneous catalysis, the metal complex is dissolved in the reaction medium. Metal β-diketonate complexes have shown high activity in several important reactions. For example, molybdenum(IV) bis-β-diketonate bistriflate complexes have been identified as highly active catalysts for the allylic substitution of alcohols. nih.govethz.chchemrxiv.org Studies on copper β-diketonate complexes have explored their catalytic ability in Ullmann-type C-O bond coupling reactions, with experiments suggesting the direct involvement of the ligand in the catalytic turnover. researchgate.net

For applications in heterogeneous catalysis, the catalyst exists in a different phase from the reactants. Metal β-diketonate complexes are valuable as precursors for creating heterogeneous catalysts, often through processes like Metal-Organic Chemical Vapor Deposition (MOCVD). nih.gov Their volatility and clean decomposition pathways make them suitable for depositing thin films of metals or metal oxides onto supports. nih.govresearchgate.net

Furthermore, these complexes have demonstrated potential in green chemistry applications. Various metal β-diketonate complexes have been shown to be highly efficient catalysts for the chemical fixation of CO₂ into cyclic carbonates under mild conditions, such as at 1 atm of CO₂ and near room temperature. rsc.org This highlights their potential for both carbon capture and utilization.

Table 2: Examples of Catalytic Applications Involving Metal β-Diketonate Complexes

| Catalytic Reaction | Metal Complex Type | Catalyst Phase | Key Findings | Reference |

|---|---|---|---|---|

| Allylic Substitution | Molybdenum(IV) β-diketonates | Homogeneous | Strongly Lewis acidic complexes are highly active catalysts. | nih.govethz.chchemrxiv.org |

| Ullmann-type C-O Coupling | Copper(II) β-diketonates | Homogeneous | Ligand is directly involved in the catalytic turnover. | researchgate.net |

| CO₂ Fixation | Various Metal β-diketonates | Homogeneous | Efficient catalysis under mild conditions (1 atm CO₂, RT). | rsc.org |

| MOCVD Precursor | Fe, Ni, Cu, Zn β-diketonates | Gas Phase | Used to grow metal and metal oxide thin films. | nih.gov |

Theoretical and Computational Studies of Metal Chelation

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the metal chelation of β-diketonate ligands like this compound. mdpi.com These studies provide deep insights into the electronic structure, stability, and reactivity of the resulting metal complexes.

DFT calculations can be used to:

Predict Molecular Geometry : Calculations can determine the most stable structures of metal complexes, including distinguishing between different isomers, such as the fac and mer isomers of octahedral complexes. researchgate.net

Analyze Electronic Properties : DFT helps in understanding the nature of the metal-ligand bond and the electronic communication between substituents on the ligand and the metal center. researchgate.net It can also be used to calculate properties like the HOMO-LUMO gap, which is relevant to the complex's spectroscopic and electrochemical behavior. nih.govacs.org

Simulate Spectroscopic Data : Theoretical calculations can predict and help interpret experimental data from IR and NMR spectroscopy. mdpi.com

Investigate Reaction Mechanisms : For catalytic applications, DFT can be employed to map out the potential energy surfaces of reaction pathways, helping to elucidate the mechanism of catalysis. acs.org For instance, DFT has been used to study the formation mechanism of platina-β-diketone complexes. acs.org

These computational approaches complement experimental findings, providing a more complete picture of the coordination chemistry of this compound and its analogues. nih.govmdpi.com

Ligand-Metal Ion Interactions and Bonding Nature

This compound typically acts as a bidentate ligand, coordinating to a metal ion through the oxygen atoms of the phenolic hydroxyl group and one of the carbonyl groups of the acetoacetyl moiety. Upon deprotonation of the phenolic proton, the ligand forms a six-membered chelate ring with the metal ion, a configuration known for its thermodynamic stability. researchgate.net

The bonding in these complexes is primarily due to the electrostatic attraction between the positively charged metal ion and the negatively charged oxygen atoms of the ligand. There is also a significant degree of covalent character in the metal-ligand bonds, arising from the overlap of the metal ion's orbitals with the p-orbitals of the oxygen atoms. The β-diketone portion of the ligand can exist in keto-enol tautomeric forms, and it is the enolic form that typically participates in coordination after deprotonation. asianpubs.org This coordination results in a delocalized six-membered ring that enhances the stability of the complex. researchgate.net

The nature of the metal ion significantly influences the properties of the resulting complex. Transition metals with their partially filled d-orbitals can engage in more complex bonding interactions, including π-backbonding, which can affect the electronic structure and reactivity of the complex. The coordination geometry around the metal center is also a key factor, with common geometries for these types of complexes being octahedral or square planar, depending on the metal ion and the stoichiometry of the complex. scholarsresearchlibrary.com For instance, a metal ion might coordinate with two or three ligands to achieve a stable electronic configuration. scholarsresearchlibrary.com

The interaction between the ligand and a metal ion can be studied using various spectroscopic techniques. In the infrared (IR) spectrum of a complex, the disappearance of the phenolic O-H stretching band and a shift in the C=O stretching frequency are indicative of coordination. Electronic spectroscopy (UV-Vis) can provide information about the d-d electronic transitions within the metal center, which are influenced by the ligand field. scholarsresearchlibrary.com

Table 1: Representative Bond Lengths in Metal-Phenol and Metal-β-diketonate Complexes

| Bond Type | Typical Bond Length (Å) | Metal Ion Example | Reference Compound |

| M-O (Phenolic) | 1.85 - 2.10 | Cu(II) | Bis(salicylaldoximato)copper(II) |

| M-O (Ketonic) | 1.90 - 2.15 | Ni(II) | Bis(acetylacetonato)nickel(II) |

| C-O (Phenolic) | 1.30 - 1.36 | Cu(II) | Bis(salicylaldoximato)copper(II) |

| C=O (Ketonic) | 1.25 - 1.30 | Ni(II) | Bis(acetylacetonato)nickel(II) |

DFT Studies on Complex Stability and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure, geometry, and stability of metal complexes. mdpi.comsemanticscholar.org For complexes of this compound, DFT calculations can provide valuable insights that complement experimental data. These studies can predict the most stable geometry of a complex, calculate the strength of the metal-ligand bonds, and elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the complex's reactivity and electronic properties. semanticscholar.org

The stability of a metal complex can be assessed by calculating its binding energy, which is the energy released upon the formation of the complex from its constituent metal ion and ligand(s). A higher binding energy indicates a more stable complex. DFT can also be used to calculate the HOMO-LUMO energy gap, which is an indicator of the chemical reactivity and kinetic stability of the molecule. mdpi.com A larger HOMO-LUMO gap generally implies higher stability.

DFT calculations can also shed light on the electronic transitions observed in the UV-Vis spectra of these complexes. semanticscholar.org By calculating the energies of different electronic states, it is possible to assign the observed absorption bands to specific transitions, such as ligand-to-metal charge transfer (LMCT) or metal-centered (d-d) transitions. semanticscholar.org This information is vital for understanding the photophysical properties of the complexes.

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of the bonding in terms of localized electron-pair bonds and lone pairs, offering a quantitative measure of the covalent and ionic contributions to the metal-ligand bond.

Table 2: Illustrative DFT-Calculated Parameters for Metal-β-diketonate Complexes

| Parameter | Description | Typical Calculated Values (for an analogous complex) |

| Binding Energy (kcal/mol) | Energy released upon complex formation; indicates thermodynamic stability. | -50 to -150 |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | -5.0 to -7.0 |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -3.0 |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO; relates to chemical stability. | 2.0 to 4.0 |

Note: The values in this table are illustrative and represent typical ranges for metal-β-diketonate complexes studied by DFT, as specific computational data for this compound complexes are not widely published.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Acetoacetyl Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-(Acetoacetyl)phenol in solution. It not only confirms the fundamental structure but also provides insight into the dynamic equilibrium between its keto and enol forms.

1D NMR (¹H, ¹³C) for Structural Confirmation

One-dimensional NMR spectra (¹H and ¹³C) offer the primary evidence for the structure of this compound. The presence of two distinct sets of signals in the spectra confirms the keto-enol tautomerism characteristic of β-dicarbonyl compounds. The enol form is often stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and one of the carbonyl oxygens.

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule. The most diagnostic signal is that of the enolic proton, which is highly deshielded due to its involvement in a strong intramolecular hydrogen bond, causing it to resonate far downfield, typically in the 12-16 ppm range. The aromatic protons appear in their characteristic region (6.8–7.8 ppm), with splitting patterns determined by their substitution. The acetyl methyl protons and the methylene (B1212753) protons of the keto form, as well as the methyl and vinylic protons of the enol form, give rise to distinct signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbons of the keto form are typically observed between 190-210 ppm. libretexts.org In the enol tautomer, the carbonyl carbon and the enolic carbon (C=C-OH) have distinct chemical shifts. The carbon attached to the phenolic hydroxyl group (C-OH) appears around 155-160 ppm, while other aromatic carbons resonate in the 115-140 ppm range. libretexts.orgdocbrown.info The methyl and methylene carbons appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound Tautomers

| Proton Assignment | Keto Form (Predicted δ, ppm) | Enol Form (Predicted δ, ppm) | Multiplicity |

| Phenolic OH | ~5.0-8.0 | ~12.0-16.0 (H-bonded) | Broad Singlet |

| Aromatic H | 6.8 - 7.8 | 6.8 - 7.8 | Multiplet |

| Methylene (-CH₂-) | ~4.0 | - | Singlet |

| Vinylic (=CH-) | - | ~5.9 | Singlet |

| Methyl (-CH₃) | ~2.3 | ~2.1 | Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Tautomers

| Carbon Assignment | Keto Form (Predicted δ, ppm) | Enol Form (Predicted δ, ppm) |

| C=O (Ketone) | ~202 | ~195 |

| C=O (Aroyl) | ~198 | - |

| C-OH (Phenol) | ~158 | ~160 |

| C=C (Enol) | - | ~185 (C-OH), ~97 (=CH) |

| Aromatic C-H | 115 - 138 | 115 - 138 |

| Aromatic C (ipso) | ~120 | ~118 |

| Methylene (-CH₂-) | ~55 | - |

| Methyl (-CH₃) | ~30 | ~25 |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and confirming the precise connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, COSY spectra would show correlations among the adjacent protons on the aromatic ring, allowing for their definitive assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). creative-biostructure.com It is a powerful tool for assigning carbon signals by linking them to their known proton counterparts. For instance, the aromatic proton signals would show cross-peaks to their respective aromatic carbon signals, and the methyl proton signal would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons over two to four bonds (²J_CH, ³J_CH). creative-biostructure.com This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. Key correlations for this compound would include cross-peaks from the methyl protons to both carbonyl carbons (in the keto form) or to the enolic and carbonyl carbons (in the enol form), as well as correlations from the methylene protons to the aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a molecule like this compound, NOESY could provide evidence for the through-space proximity of the methylene or methyl protons to the ortho-protons of the phenolic ring, confirming the geometry of the molecule.

Interactive Data Table: Predicted Key 2D NMR Correlations for this compound (Enol Form)

| Experiment | Correlating Protons (¹H) | Correlating Nucleus (¹H or ¹³C) | Information Gained |

| COSY | Aromatic H's | Adjacent Aromatic H's | Connectivity within the phenyl ring |

| HSQC | Methyl H's (~2.1 ppm) | Methyl C (~25 ppm) | Direct H-C bond confirmation |

| Vinylic H (~5.9 ppm) | Vinylic C (~97 ppm) | Direct H-C bond confirmation | |

| Aromatic H's (6.8-7.8 ppm) | Aromatic C's (115-138 ppm) | Aromatic H-C bond assignments | |

| HMBC | Methyl H's (~2.1 ppm) | C=O (~195 ppm), C=C-OH (~185 ppm) | Confirms acetoacetyl fragment structure |

| Vinylic H (~5.9 ppm) | Aromatic C (ipso, ~118 ppm), C=O (~195 ppm) | Links side chain to the phenyl ring | |

| NOESY | Vinylic H (~5.9 ppm) | Aromatic H (ortho position) | Confirms spatial proximity and geometry |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of this compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula. For this compound, with a molecular formula of C₁₀H₁₀O₃, HRMS can distinguish it from other compounds that have the same nominal mass but different elemental compositions.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Nominal Mass | 178 |

| Monoisotopic Mass (Calculated) | 178.06299 u |

| Typical Ion ([M+H]⁺) | 179.07032 u |

| Typical Ion ([M-H]⁻) | 177.05572 u |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M]⁺˙ or a protonated molecule, [M+H]⁺) which is then fragmented through collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide detailed structural information. researchgate.netscispace.comresearchgate.net The fragmentation of this compound is expected to be directed by its functional groups. nih.govmiamioh.edu

Common fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the bond adjacent to a carbonyl group. This could result in the loss of a methyl radical (•CH₃, 15 Da) to form an ion at m/z 163, or the loss of an acetyl radical (•COCH₃, 43 Da) to yield a 2-hydroxybenzoyl cation at m/z 135.

Loss of Ketene (B1206846): A characteristic fragmentation for β-dicarbonyl compounds is the elimination of a neutral ketene molecule (CH₂=C=O, 42 Da), which would lead to a fragment ion corresponding to 2'-hydroxyacetophenone (B8834) at m/z 136.

Phenolic Ring Fragmentation: Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from benzoyl-type cations. miamioh.edu

Interactive Data Table: Predicted MS/MS Fragment Ions for this compound ([M]⁺˙ = 178)

| Predicted m/z | Proposed Neutral Loss | Formula of Loss | Proposed Fragment Structure |

| 163 | •CH₃ | CH₃ | [M - CH₃]⁺ |

| 136 | CH₂=C=O | C₂H₂O | [M - Ketene]⁺˙ (2'-Hydroxyacetophenone ion) |

| 135 | •COCH₃ | C₂H₃O | [M - Acetyl radical]⁺ (2-Hydroxybenzoyl cation) |

| 121 | •CH₃, CO | CH₃, CO | [M - CH₃ - CO]⁺ |

| 93 | •COCH₃, CO | C₂H₃O, CO | [M - Acetyl - CO]⁺ (Phenoxy cation) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated electronic systems present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum reveals the types of chemical bonds present in a molecule through their characteristic vibrational frequencies. For this compound, the spectrum would be a composite of signals from both tautomers. Key absorptions include:

A broad band from ~3500-3200 cm⁻¹ corresponding to the O-H stretching of the phenol (B47542) group, often broadened by hydrogen bonding. openstax.org

Strong C=O stretching bands in the region of 1725-1650 cm⁻¹. The keto form would show two distinct C=O peaks, while the enol form, stabilized by conjugation and intramolecular hydrogen bonding, would exhibit a C=O stretch at a lower frequency.

C=C stretching absorptions around 1600-1450 cm⁻¹ for the aromatic ring and the enol double bond. openstax.org

C-O stretching for the phenol group is typically observed around 1250-1180 cm⁻¹.

Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Phenol (H-bonded) | 3500 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (CH₃) | 2980 - 2870 | Medium-Weak |

| C=O Stretch | Ketone | ~1725 | Strong |

| C=O Stretch | Aroyl / Conjugated Ketone | ~1680 | Strong |

| C=C Stretch | Aromatic / Enol | 1610 - 1450 | Medium-Strong |

| C-O Stretch | Phenol | 1250 - 1180 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated π-systems. The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions. The presence of the phenolic ring conjugated with the acetoacetyl side chain would result in characteristic absorption maxima (λ_max). The exact position of these maxima can be influenced by the solvent polarity. Phenolic compounds typically exhibit strong absorptions in the 270-290 nm range, with additional bands possible due to the extended conjugation in the enol form. nih.govresearchgate.net

Interactive Data Table: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Electronic Transition | Chromophore | Predicted λ_max (nm) |

| π → π | Phenyl Ring | ~270-285 |

| π → π | Conjugated Enone System | ~300-340 |

Identification of Functional Groups and Tautomeric Forms via IR

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and for probing the keto-enol tautomerism inherent to its β-dicarbonyl moiety. The IR spectrum of such a compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. slideshare.net

The key functional groups, the phenolic hydroxyl (-OH) and the carbonyl (C=O) groups of the ketone and acetyl moieties, give rise to distinct and identifiable peaks. The phenolic O-H stretching vibration typically appears as a very strong and broad band in the region of 3500-3200 cm⁻¹. libretexts.orgpressbooks.pubquimicaorganica.org This broadening is a direct consequence of intermolecular hydrogen bonding. Additionally, a strong C-O stretching band for the phenol is expected around 1220 cm⁻¹. quimicaorganica.org

The carbonyl (C=O) stretching vibration of the saturated aliphatic ketone part of the acetoacetyl group is expected around 1715 cm⁻¹. vscht.cz However, conjugation with the aromatic ring can shift this band to lower wavenumbers. The presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen can further influence the position and shape of these bands.

IR spectroscopy is particularly useful in studying the keto-enol tautomerism in β-dicarbonyl compounds like this compound. The equilibrium between the keto and enol forms can be monitored by observing the characteristic bands for each tautomer. The enol form would exhibit a broad O-H stretching band and a C=C stretching vibration, while the keto form is characterized by its distinct C=O stretching frequency. slideshare.net For derivatives, such as (E)-2-acetyl-4-(4-methoxyphenyldiazenyl) phenol, experimental and theoretical IR spectra have been compared, showing ν(C=O) and ν(C=C) stretching vibrations at 1645 cm⁻¹ and 1479 cm⁻¹, respectively. researchgate.nettubitak.gov.tr

Table 1: Characteristic IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3500 - 3200 | Strong, very broad due to hydrogen bonding. libretexts.orgpressbooks.pub |

| Carbonyl C=O | C=O Stretch | ~1715 | Saturated ketone. Position can be shifted by conjugation and H-bonding. vscht.cz |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium intensity bands. researchgate.net |

Electronic Transitions and Conjugation Analysis via UV-Vis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within this compound, particularly concerning its conjugated system. The molecule contains a benzene (B151609) ring and a carbonyl group, both of which are chromophores that absorb UV light. researchgate.netijsr.net The interaction and conjugation between the phenolic ring and the acetoacetyl side chain significantly influence the absorption wavelengths.

The UV-Vis spectrum is expected to show absorptions arising from two main types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the enol form of the dicarbonyl system. youtube.com Increased conjugation, such as in extended aromatic systems or derivatives, shifts this absorption to longer wavelengths (a bathochromic shift). openstax.orgyoutube.com For phenols, these transitions contribute to absorption bands in the UV region. scispace.com

n → π* transitions: These are lower-intensity absorptions resulting from the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. youtube.com For simple ketones, this transition results in a weak absorption band in the 270-300 nm range. masterorganicchemistry.com

The conjugation between the phenyl ring and the acetoacetyl group creates an extended π system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). openstax.org This decrease in the energy gap results in the absorption of light at longer wavelengths compared to the non-conjugated individual chromophores. youtube.com The specific λmax (wavelength of maximum absorbance) values are sensitive to the solvent polarity and the pH of the solution, which can affect the tautomeric equilibrium and the protonation state of the phenolic hydroxyl group. scispace.com For example, the phenolate (B1203915) anion shows a red shift in its absorption spectrum compared to the neutral phenol molecule. scispace.com

Table 2: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition | Chromophore | Expected Wavelength Range | Intensity |

|---|---|---|---|

| π → π* | Aromatic Ring, Enol C=C | < 280 nm | High |

X-ray Crystallography for Solid-State Structure Determination

Studies on azo dye derivatives of this compound, such as (E)-2-Acetyl-4-[(3-methylphenyl)diazenyl]phenol and (E)-2-acetyl-4-(4-methoxyphenyldiazenyl) phenol, have been performed. researchgate.nettubitak.gov.trnih.gov These studies reveal several key structural features that are likely pertinent to the parent compound.

A predominant feature observed in the crystal structures of these derivatives is the formation of a strong intramolecular O—H⋯O hydrogen bond between the phenolic hydroxyl group and the adjacent acetyl carbonyl oxygen atom. researchgate.nettubitak.gov.trnih.gov This interaction creates a stable six-membered ring, leading to a planar or nearly planar conformation of this molecular fragment. For instance, in one derivative, the dihedral angle between the two aromatic rings is reported to be as small as 0.18°. nih.gov This planarity facilitates π-electron delocalization across the molecule.

The crystal packing in these derivatives is typically stabilized by van der Waals forces and, in some cases, weak intermolecular hydrogen bonds, leading to the formation of complex three-dimensional networks. researchgate.nettubitak.gov.tr The precise arrangement and intermolecular contacts are dictated by the nature and position of substituents on the aromatic rings.

Table 3: Representative Crystallographic Data for a this compound Derivative

| Parameter | (E)-2-Acetyl-4-[(3-methylphenyl)diazenyl]phenol nih.gov |

|---|---|

| Chemical Formula | C₁₅H₁₄N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.6917 (3) |

| b (Å) | 10.9728 (3) |

| c (Å) | 14.6150 (5) |

| β (°) | 112.881 (3) |

| V (ų) | 1284.19 (7) |

| Z | 4 |

This crystallographic data underscores the importance of the intramolecular hydrogen bond in dictating the molecular conformation of this compound derivatives in the solid state.

Biological and Pharmacological Research Applications of 2 Acetoacetyl Phenol

Antimicrobial Activities and Mechanisms

Studies have indicated that 2-(acetoacetyl)phenol possesses antimicrobial properties, suggesting its potential for development as an agent against various pathogens. smolecule.com While specific quantitative data on its efficacy against microbial strains are not extensively detailed in publicly available research, the mechanisms can be inferred from the well-documented activities of its constituent chemical classes: phenols and β-diketones.

Antibacterial Efficacy and Mode of Action

The antibacterial effects of phenolic compounds are generally attributed to several mechanisms. mdpi.com A primary mode of action involves the disruption of the bacterial cell membrane's integrity, leading to increased permeability and leakage of essential intracellular components such as ions, nucleic acids, and proteins. nih.govnih.gov The hydroxyl group on the phenol (B47542) ring can interact with the membrane, altering its fluidity and function. nih.gov

Furthermore, phenolic compounds can inhibit the activity of bacterial enzymes that are crucial for metabolic pathways and cellular processes. nih.gov The β-diketone structure present in this compound is also known for its ability to chelate metal ions, which can be a contributing factor to its antibacterial action by depriving bacteria of essential metallic cofactors required for enzymatic functions. mdpi.com

Antioxidant Properties and Radical Scavenging Mechanisms

The structure of this compound allows it to act as a scavenger of free radicals, which may contribute to its potential therapeutic effects against conditions related to oxidative stress. smolecule.com The phenolic hydroxyl group is central to this activity.

In Vitro Antioxidant Assays

The antioxidant capacity of phenolic compounds is commonly evaluated using various in vitro assays. These tests measure the ability of a compound to neutralize synthetic radicals or reduce metal ions. While specific results for this compound are not widely documented, the standard assays used to evaluate such compounds include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.comminia.edu.eg

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This method involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color. ku.ac.thnih.gov

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. ku.ac.thnih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: This test is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. ku.ac.th

The table below illustrates the common assays used for evaluating the antioxidant potential of phenolic compounds.

| Assay Name | Abbreviation | Principle |

| 2,2-diphenyl-1-picrylhydrazyl Radical Scavenging Assay | DPPH | Measures the scavenging of the stable DPPH radical. |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) Assay | ABTS | Measures the reduction of the ABTS radical cation. |

| Oxygen Radical Absorbance Capacity | ORAC | Measures the neutralization of peroxyl radicals. |

| Ferric Reducing Antioxidant Power | FRAP | Measures the reduction of a ferric iron complex. |

Mechanisms of Free Radical Neutralization

The free radical scavenging activity of phenolic compounds like this compound primarily proceeds through two main mechanisms:

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. mdpi.comnih.gov

Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the phenolic compound to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. The radical cation can then be further stabilized. mdpi.comnih.govresearchgate.net

The presence of the phenolic hydroxyl group in this compound makes these mechanisms plausible for its observed antioxidant activity. smolecule.com

Other Investigated Biological Activities

Beyond its antimicrobial and antioxidant properties, preliminary research suggests this compound may possess other biological activities of pharmacological interest.

Anti-inflammatory Effects: The compound has been investigated for potential anti-inflammatory properties. smolecule.com The mechanism for phenolic compounds often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of signaling pathways like NF-κB, which regulate the production of inflammatory mediators. mdpi.comresearchgate.net

Enzyme Inhibition: Studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways. smolecule.com The ability of phenols and β-diketones to bind to proteins and chelate metals suggests they could act as inhibitors for various enzymes, such as carbonic anhydrase. nih.govnih.gov This interaction is crucial for understanding its potential pharmacodynamic effects. smolecule.com

Potential as a Pharmaceutical Intermediate

The structure of this compound serves as a versatile scaffold for the synthesis of a wide array of pharmacologically significant molecules, particularly heterocyclic compounds. The dual reactivity of the phenolic hydroxyl group and the β-diketone moiety allows for complex molecular construction.

One of the most well-established reactions of 1,3-dicarbonyl compounds is their use in the synthesis of pyrazoles, a class of heterocyclic compounds found in numerous pharmaceuticals. The Knorr pyrazole (B372694) synthesis, first reported in 1883, involves the condensation of a β-diketone with a hydrazine (B178648) derivative. mdpi.comjk-sci.comname-reaction.com This reaction is a simple and rapid method for creating polysubstituted pyrazoles, which are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic properties. mdpi.comnih.govslideshare.net Given that this compound is a 1,3-dicarbonyl compound, it is a suitable precursor for producing phenolic-substituted pyrazoles through this classic synthetic route. jk-sci.comrsc.org

Furthermore, the "phenolic diketone" structural motif is a key feature in some established therapeutic agents. For instance, the tetracycline (B611298) class of antibiotics contains a complex polyketide structure that includes a phenolic diketone system crucial for its biological activity. mdpi.com This highlights the pharmacological importance of this specific arrangement of functional groups present in this compound.

Recent research has also focused directly on the biological activities of phenolic 1,3-diketones as a class. A study by Zusso et al. investigated their potential to mitigate inflammatory responses, suggesting another avenue for the direct pharmacological application of this compound and its derivatives.

Table 1: Examples of Pharmacologically Relevant Structures Related to this compound

| Compound Class | Synthetic Precursor | Significance |

|---|---|---|

| Pyrazoles | 1,3-Dicarbonyl compounds (like this compound) + Hydrazines | Core structure in drugs like Celecoxib (anti-inflammatory) and Difenamizole (analgesic). mdpi.comnih.gov |

Role in Polymer Chemistry and Material Science

The reactivity of this compound allows for its potential incorporation into polymers, either as a monomer or as a modifying agent to enhance material properties. smolecule.com The phenol group is a classic component of phenolic resins (e.g., Bakelite), while the β-diketone moiety offers a site for chelation with metal ions.